molecular formula C9H18N2O B12326938 N-[(1-aminocyclohexyl)methyl]acetamide

N-[(1-aminocyclohexyl)methyl]acetamide

Cat. No.: B12326938
M. Wt: 170.25 g/mol
InChI Key: OSAYYDDKQDEYPU-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]acetamide is an organic compound with the molecular formula C8H16N2O It is known for its unique structure, which includes a cyclohexyl ring attached to an acetamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]acetamide typically involves the reaction of cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethylamine.

    Substitution: Formation of halogenated cyclohexyl derivatives.

Scientific Research Applications

Analgesic Development

One of the primary applications of N-[(1-aminocyclohexyl)methyl]acetamide is in the development of novel analgesics. Research indicates that this compound may interact with opioid receptors, particularly the mu and kappa receptors, which are critical in pain modulation. Studies have suggested that it could serve as a scaffold for creating selective analgesics with improved efficacy and reduced side effects compared to existing opioids.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) of this compound is crucial for its therapeutic development. Preliminary studies have shown promising binding affinities to specific biological targets, indicating its potential effectiveness in pain management therapies.

Interaction with Opioid Receptors

A significant body of research has focused on the interaction between this compound and opioid receptors. A study demonstrated that derivatives of this compound could selectively activate mu-opioid receptors while exhibiting lower activity at kappa receptors, suggesting a pathway toward developing safer analgesic agents .

Antimicrobial Activity

In addition to its analgesic potential, there is ongoing research into the antimicrobial properties of compounds structurally related to this compound. Some studies indicate that certain derivatives show activity against Gram-positive bacteria, which could lead to new treatments for bacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their unique features:

Compound NameChemical FormulaUnique Features
N-(Cyclohexylmethyl)acetamideC9H19NC_9H_{19}NLacks amino group; primarily used as an analgesic.
N-(1-Aminopropyl)acetamideC7H18N2OC_7H_{18}N_2OSmaller aliphatic chain; different pharmacological profile.
2-(Cyclohexyl)-N-(4-methylphenyl)acetamideC11H15N2OC_{11}H_{15}N_2OContains a phenyl group; used in anti-inflammatory research.

This comparison illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminocyclohexyl)acetamide
  • N-(1-aminocyclopentyl)methylacetamide
  • N-(1-aminocycloheptyl)methylacetamide

Uniqueness

N-[(1-aminocyclohexyl)methyl]acetamide is unique due to its specific cyclohexyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]acetamide

InChI

InChI=1S/C9H18N2O/c1-8(12)11-7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3,(H,11,12)

InChI Key

OSAYYDDKQDEYPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCCCC1)N

Origin of Product

United States

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